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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1279461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the
compound 5-Bromo-2,3-dimethyl-2H-indazole. Due to the limited availability of public domain
spectral data for this specific molecule, this report compiles predicted data based on the
analysis of structurally similar compounds and general principles of spectroscopic analysis. The
experimental protocols provided are generalized for the acquisition of such data for small
organic molecules.

Compound Identification

Parameter Value

Compound Name 5-Bromo-2,3-dimethyl-2H-indazole
CAS Number 878064-16-5

Molecular Formula CoHoBIrN2

Molecular Weight 225.09 g/mol

] (A chemical structure diagram would be placed
Chemical Structure

here in a full whitepaper)

Predicted Spectral Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Bromo-2,3-dimethyl-2H-indazole. These
predictions are derived from the known spectral properties of related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (in CDClIs, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~76-7.8 d 1H H-7
~73-75 dd 1H H-6
~72-73 d 1H H-4
~4.1 S 3H N-CHs
~2.6 S 3H C-CHs

Note: Chemical shifts are referenced to a standard internal solvent signal. The precise
chemical shifts of the aromatic protons can be influenced by the solvent.

Table 2: Predicted 3C NMR Spectral Data (in CDCIs, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~ 150 C-7a

~ 148 C-3

~ 129 C-6

~ 125 C-14

~ 122 C-3a

~ 118 C-7

~ 115 C-5

~35 N-CHs

~12 C-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (methyl)
~ 1610 Medium-Strong C=N stretch

~ 1580, 1480 Medium-Strong Aromatic C=C stretch

~ 1050 Strong C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Assighment

224/226 ~100/~98 [M]* (presence of Br isotopes)
209/211 Moderate [M - CHs]*

144 Moderate [M - Br]*

[M-Br-Nz]* or [M - Br-
HCN]*

116 Moderate

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine
("°Br and &1Br in an approximate 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for
indazole derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

¢ IH NMR Acquisition: A standard one-dimensional *H NMR spectrum is acquired. The spectral
width is set to cover a typical range of 0-15 ppm. A sufficient number of scans are performed
to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. A larger number of
scans is typically required compared to 'H NMR.

o Data Processing: The acquired data is processed using appropriate software. The spectra
are referenced to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).[2]

Infrared (IR) Spectroscopy
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e Sample Preparation:

o KBr Pellet (for solid samples): 1-2 mg of the solid sample is ground with approximately
100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.[1]

o Thin Film (for liquid or low-melting solid samples): A small amount of the sample is placed
between two salt plates (e.g., NaCl or KBr).

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~—1

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile) at a concentration of approximately 1-10 pg/mL.[1]

¢ Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electron lonization (El) or Electrospray lonization (ESI), is used.[3]

e lonization:

o Electron lonization (EI): Suitable for relatively volatile and thermally stable compounds. It
often provides detailed fragmentation patterns.

o Electrospray lonization (ESI): A soft ionization technique suitable for a broader range of
compounds, typically producing the protonated molecule [M+H]*.[4]

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The detector generates the mass spectrum. For high-resolution mass
spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy, allowing
for the determination of the elemental composition.[3]

Workflow for Spectroscopic Analysis
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Compound Synthesis & Purification
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Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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